3-(2-Fluorophenyl)cyclobutan-1-ol
Description
3-(2-Fluorophenyl)cyclobutan-1-ol is a fluorinated cyclobutanol derivative characterized by a hydroxyl group at position 1 of the cyclobutane ring and a 2-fluorophenyl substituent at position 2.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUJYIIQIRAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807901-60-5 | |
| Record name | (1s,3s)-3-(2-fluorophenyl)cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone through a [2+2] cycloaddition reaction.
Fluorophenyl Substitution: The cyclobutanone is then subjected to a nucleophilic substitution reaction with a fluorophenyl reagent under controlled conditions.
Reduction: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(2-Fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives using reducing agents.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Fluorophenyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the cyclobutanol moiety contributes to its stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
2-(3-Fluorophenyl)cyclobutan-1-ol (CAS 1823914-08-4)
- Structure : Fluorine at the meta position of the phenyl ring, hydroxyl at position 1.
- Molecular Weight : 166.19 .
- Key Differences : The shifted fluorophenyl group alters steric and electronic interactions compared to the 2-fluorophenyl analog. This impacts solubility and reactivity in cross-coupling reactions.
1-(2-Fluorophenyl)cyclobutan-1-ol
Boronate-Containing Derivatives
3-(4-Fluorophenyl)-3-(dioxaborolan-2-yl)cyclobutan-1-ol (3.307a)
- Structure : Incorporates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group alongside the 4-fluorophenyl substituent.
- Synthesis : Prepared via reaction of epibromohydrin and Zn(CN)₂, yielding products purified by flash chromatography .
- Applications: The boronate ester enables participation in Suzuki-Miyaura cross-couplings, a feature absent in non-boronate analogs .
3-(3-Methoxyphenyl)-3-(dioxaborolan-2-yl)cyclobutan-1-ol (3.307b)
Halogen-Substituted Derivatives
(1r,3r)-3-(4-Bromophenyl)cyclobutan-1-ol (CAS 1236410-46-0)
- Molecular Formula : C₁₀H₁₁BrO (MW 227.1) .
- Key Feature : Bromine’s larger atomic radius and polarizability make this compound more reactive in nucleophilic substitutions compared to fluorine analogs.
3-(2,4-Difluorophenyl)cyclobutan-1-ol Derivatives
- Example: 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol (CAS 1482984-83-7).
Research Implications and Challenges
- Synthetic Complexity : Boronate-containing derivatives (e.g., 3.307a, 3.307b) require multi-step protocols and chromatography for purification , whereas simpler analogs like 2-(3-Fluorophenyl)cyclobutan-1-ol may lack such requirements.
- Diastereomer Control : Derivatives synthesized via epibromohydrin show moderate diastereomeric ratios (e.g., 4:1 d.r. for 3.307b), suggesting challenges in stereoselective synthesis .
- Application Gaps: The discontinued status of 3-(2-Fluorophenyl)cyclobutan-1-ol underscores the need for improved synthetic routes or alternative fluorinated cyclobutanol scaffolds.
Biological Activity
3-(2-Fluorophenyl)cyclobutan-1-ol is a cyclobutane derivative notable for its unique structural features, including a fluorinated phenyl group and a hydroxyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, influenced by its chemical properties and interactions with biological targets.
- Molecular Formula : CHF O
- Molecular Weight : Approximately 166.19 g/mol
- Structural Features :
- Cyclobutane ring
- Hydroxyl group (-OH)
- Fluorophenyl substituent, which enhances lipophilicity and reactivity
The presence of the fluorine atom is particularly significant, as it can improve the compound's membrane permeability and biological efficacy, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The hydroxyl group and the fluorine atom contribute to its reactivity and binding affinity. Preliminary studies suggest that this compound may influence specific molecular pathways, which could lead to therapeutic effects in various conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These activities may stem from their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. This could be due to its potential to modulate inflammatory pathways or inhibit pro-inflammatory cytokines, although further research is needed to elucidate these mechanisms.
Analgesic Potential
The analgesic properties of this compound have also been explored. Similar compounds have shown promise in pain management, possibly by interacting with pain receptors or modulating pain signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol | CHClN O | Contains dichlorophenyl substituent, enhancing reactivity |
| 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | CHCl F O | Key building block in synthesis |
| 3-(Aminomethyl)-3-phenylcyclobutan-1-ol | CHN O | Lacks halogen substitution, affecting properties |
The structural uniqueness of this compound allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs. The fluorinated aromatic substituent enhances its interaction with biological targets, making it a compound of interest in drug discovery.
Case Studies and Research Findings
Several studies have investigated the biological activity of cyclobutane derivatives, including this compound:
- In Vitro Studies : Experiments assessing the compound's cytotoxicity and antimicrobial activity against various pathogens have shown promising results. For instance, certain derivatives exhibited significant inhibition of bacterial growth at low concentrations .
- Pharmacokinetic Studies : Research has focused on the pharmacokinetics of this compound, evaluating its absorption, distribution, metabolism, and excretion (ADME). Techniques such as HPLC and LC-MS are commonly employed to quantify the compound and assess its metabolic pathways.
- Therapeutic Applications : The compound has been explored for potential therapeutic applications in treating inflammatory disorders and infections. Its ability to modulate specific biochemical pathways suggests it could serve as a lead compound for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
